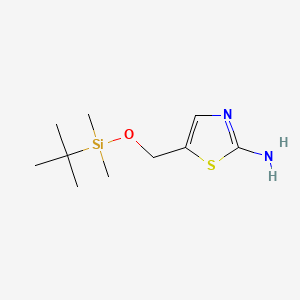

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine

Übersicht

Beschreibung

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is a compound that features a thiazole ring substituted with an aminomethyl group and a tert-butyldimethylsilyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The thiazole ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3 in pyridine.

Reduction: LiAlH4, NaBH4.

Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Alcohols from silyl ether cleavage.

Wissenschaftliche Forschungsanwendungen

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions at other functional sites. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .

- 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone .

Comparison: 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is unique due to the presence of both a thiazole ring and a tert-butyldimethylsilyloxy group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may only contain one of these functional groups .

Biologische Aktivität

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological profiles, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1083059-77-1

- Molecular Formula : C10H18N2OSi

- Molecular Weight : 218.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known to participate in diverse biological processes, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic functions.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast cancer) | 15.3 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 10.8 | DNA damage and cell cycle arrest |

These results indicate that this compound has a significant anti-proliferative effect on cancer cells.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

-

Study on Lung Cancer Treatment :

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on lung cancer cells. The researchers found that treatment with varying concentrations led to significant apoptosis and reduced viability in A549 cells, highlighting the potential for therapeutic use in lung cancer treatment . -

Antimicrobial Efficacy Assessment :

Another research effort focused on the compound's antimicrobial properties against multi-drug resistant bacteria. The results indicated that it could inhibit growth effectively, suggesting its potential as an alternative treatment option for resistant infections .

Eigenschaften

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMXUHUAXJBDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727064 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083059-77-1 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.